REACTION_SMILES
|
[BH4-:18].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6](-[c:8]2[s:9][c:10](-[c:13]3[s:14][cH:15][cH:16][cH:17]3)[cH:11][cH:12]2)[s:7]1.[Na+:19].[OH2:20]>>[CH2:1]([OH:2])[c:3]1[cH:4][cH:5][c:6](-[c:8]2[s:9][c:10](-[c:13]3[s:14][cH:15][cH:16][cH:17]3)[cH:11][cH:12]2)[s:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(-c2ccc(-c3cccs3)s2)s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1ccc(-c2ccc(-c3cccs3)s2)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |